1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has garnered attention due to its potential antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:
Formation of the nitrofuran moiety: The nitrofuran ring can be synthesized through nitration of furan, followed by subsequent functional group modifications.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the nitrofuran derivative reacts with a suitable piperazine precursor.
Formation of the phenylprop-2-enyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves the following steps:
Interaction with microbial enzymes: The compound interacts with microbial enzymes, leading to the generation of reactive oxygen species.
Disruption of microbial cell walls: The reactive oxygen species cause oxidative damage to the microbial cell walls, leading to cell death.
Inhibition of DNA synthesis: The compound may also inhibit DNA synthesis in microbes, further contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with antimicrobial properties.
Furaltadone: A nitrofuran derivative used as an antibacterial agent.
Furazolidone: Known for its antibacterial and antiprotozoal activities.
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
Uniqueness
1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific combination of the nitrofuran moiety with the piperazine and phenylprop-2-enyl groups.
Properties
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-21(23)18-9-8-17(24-18)15-20-13-11-19(12-14-20)10-4-7-16-5-2-1-3-6-16/h1-9H,10-15H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOVPCVDSXKJCD-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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